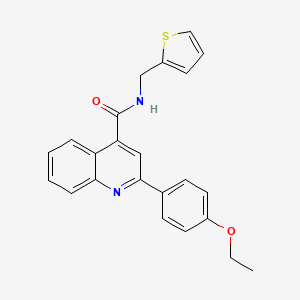
2-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with an ethoxyphenyl group and a thiophen-2-ylmethyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where thiophen-2-ylmethyl chloride reacts with the quinoline derivative in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step is the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the ethoxyphenyl or thiophen-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, affecting replication and transcription processes, while the ethoxyphenyl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
- 2-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 2-(4-ethoxyphenyl)-N-(thiophen-3-ylmethyl)quinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide may exhibit unique biological activities due to the specific positioning and nature of its substituents. The ethoxyphenyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the thiophen-2-ylmethyl group may contribute to specific interactions with biological targets.
Properties
Molecular Formula |
C23H20N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-17-11-9-16(10-12-17)22-14-20(19-7-3-4-8-21(19)25-22)23(26)24-15-18-6-5-13-28-18/h3-14H,2,15H2,1H3,(H,24,26) |
InChI Key |
HBKLOSUETNCRIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


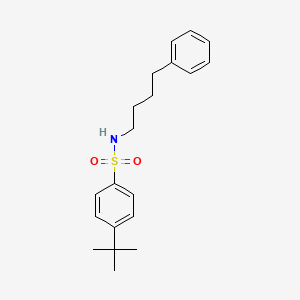
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10969293.png)
![5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B10969302.png)
![(3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10969310.png)

![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)
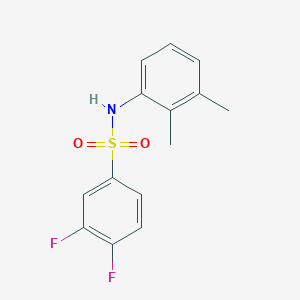
![3-{[4-(2-Chlorobenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969320.png)
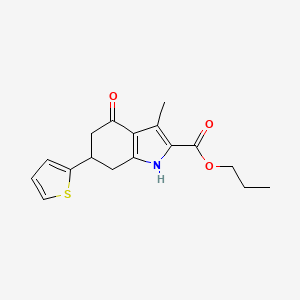
![2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10969334.png)
![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10969340.png)
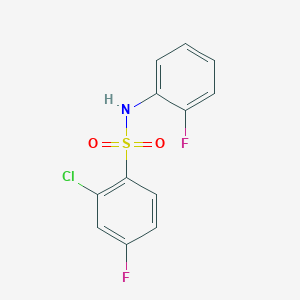
![3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969348.png)
![2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969351.png)
